methyl 3-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring:
- A benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a fluorine atom at position 6 and a methyl group at position 2.
- A sulfamoyl group (-SO₂NH-) linked via a two-carbon ethyl chain to the benzo[c]thiadiazole ring.
- A thiophene-2-carboxylate moiety esterified with a methyl group at position 3.
Properties
IUPAC Name |
methyl 3-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O6S3/c1-18-11-4-3-10(16)9-12(11)19(28(18,23)24)7-6-17-27(21,22)13-5-8-26-14(13)15(20)25-2/h3-5,8-9,17H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUMPFPZYWJJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or modulating biochemical pathways.
Biochemical Pathways
The compound may affect various biochemical pathways. Given its complex structure, it could potentially interact with multiple targets and pathways. The specific pathways affected by this compound and their downstream effects are currently unknown.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules or compounds. The specific influences of these factors on this compound are currently unknown.
Biological Activity
Methyl 3-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring system with a sulfamoyl group and a fluorinated benzo[d]thiadiazole moiety. Its structure can be represented as follows:
Key Structural Features
- Thiadiazole Ring : Known for its biological activity, particularly in antitumor and antimicrobial applications.
- Sulfamoyl Group : Often associated with antibacterial properties.
- Fluorination : Enhances metabolic stability and bioactivity.
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit monoamine oxidase (MAO) isoforms, which are critical in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially contributing to antidepressant effects .
- Cell Growth Modulation : The compound's interaction with retinoic acid receptors indicates a role in cell differentiation and growth regulation. This suggests potential applications in cancer therapy by modulating pathways involved in tumor growth.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity across various assays:
- MAO Inhibition Assays : The compound showed promising inhibitory effects against MAO-A with an IC50 value indicating substantial potency compared to standard inhibitors like moclobemide .
| Compound | IC50 (μM) |
|---|---|
| Methyl Compound | 0.060 ± 0.002 |
| Moclobemide | 0.100 ± 0.005 |
Case Studies
- Antimicrobial Activity : In a study examining various thiadiazole derivatives, the methyl compound demonstrated notable antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .
- Antitumor Activity : Another study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of apoptotic pathways, indicating its potential as an anticancer drug .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its efficacy:
- Bioavailability : The presence of fluorine enhances the compound's stability and absorption characteristics.
- Metabolism : Initial findings suggest that the compound undergoes hepatic metabolism, which may influence its therapeutic window.
Comparison with Similar Compounds
Key Differences :
- Substituent Effects : The 6-fluoro and 3-methyl groups may improve metabolic stability compared to methoxy or ethoxy substituents in metsulfuron/ethametsulfuron .
Comparison with Thiadiazole and Thiophene Derivatives
1,3,4-Thiadiazole Derivatives
Compounds like those in and feature 1,3,4-thiadiazole cores with sulfanyl or carboxamide substituents. For example:
Structural Contrast :
Thiophene Carboxylates
describes methyl 3-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate (A516528), a sulfonylurea herbicide with a triazine-thiophene scaffold.
Key Distinction :
Structural Characterization
- Crystallography : Tools like SHELX and Mercury enable precise determination of bond lengths and angles, critical for comparing the benzo[c]thiadiazole’s planarity with triazine or thiophene analogs.
- Spectroscopy : NMR and HRMS (as in and ) confirm regiochemistry of substituents, such as the 6-fluoro group’s impact on aromatic proton shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
